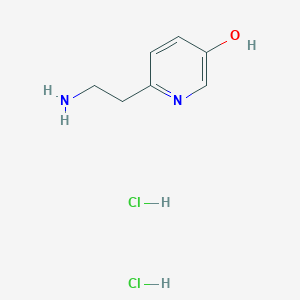

6-(2-Aminoethyl)pyridin-3-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

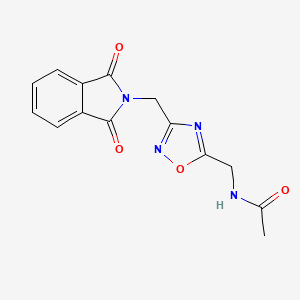

6-(2-Aminoethyl)pyridin-3-ol dihydrochloride is a chemical compound with the CAS Number: 1909316-53-5 . It has a molecular weight of 211.09 and its molecular formula is C7H12Cl2N2O . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7 (10)5-9-6;;/h1-2,5,10H,3-4,8H2;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The boiling point of this compound is not specified in the search results .Scientific Research Applications

Coordination Chemistry and Biological Sensing

Compounds related to 6-(2-Aminoethyl)pyridin-3-ol dihydrochloride have been utilized in coordination chemistry, particularly in the synthesis of luminescent lanthanide compounds for biological sensing. These compounds demonstrate significant potential in developing new materials for detecting biological and chemical agents. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown versatility, comparable to terpyridine analogues, highlighting their utility in creating complex chemistry with unique thermal and photochemical properties (Halcrow, 2005).

Corrosion Inhibition

Derivatives of pyridine, including those structurally related to this compound, have been studied for their corrosion inhibition properties. For instance, pyridine derivatives have shown effective corrosion inhibition on N80 steel in acidic environments. Such studies underline the potential of these compounds in industrial applications, particularly in protecting materials from corrosive damage. The adsorption and inhibitory effects of these compounds are supported by comprehensive electrochemical and surface studies (Ansari, Quraishi, & Singh, 2015).

Catalysis and Material Science

Recent advances have also been noted in the use of 2,6-dipyrazolylpyridine derivatives, closely related to this compound, in catalysis and material science. These compounds have been incorporated into multi-functional materials, including spin-crossover switches and emissive centers for biomedical sensors. Their application in self-assembling functional materials and surface structures further demonstrates the broad utility of these derivatives in scientific research, offering innovative approaches to material design and functionalization (Halcrow, 2014).

Anticancer Research

In the field of medicinal chemistry, certain pyridine and pyridine-derivative compounds have been explored for their anticancer properties. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been pursued with the aim of developing new anticancer agents. These efforts highlight the medicinal potential of pyridine-based compounds in creating novel therapeutic options for cancer treatment, albeit not directly related to this compound but showcasing the chemical versatility and therapeutic exploration of its structural class (Temple, Rose, Comber, & Rener, 1987).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name |

6-(2-aminoethyl)pyridin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-3-6-1-2-7(10)5-9-6;;/h1-2,5,10H,3-4,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOLKCJZHUIWFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2669487.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2669490.png)

![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)